

Application Notes and Protocols: Purification of 4'-Bromopropiophenone by Recrystallization

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Compound of Interest

Compound Name: 4'-Bromopropiophenone

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This document provides a comprehensive, step-by-step guide for the purification of **4'-Bromopropiophenone** via recrystallization. The protocol is designed to yield a high-purity product suitable for use as a versatile building block in the synthesis of active pharmaceutical ingredients and other specialty chemicals.^{[1][2]}

Compound Data and Physical Properties

4'-Bromopropiophenone is a halogenated ketone that presents as a white to off-white crystalline solid at room temperature.^[1] Its key physical and chemical properties are summarized below for easy reference.

Property	Value	References
Chemical Name	4'-Bromopropiophenone	[2]
Synonyms	p-Bromopropiophenone, 1-(4-bromophenyl)propan-1-one	[1][3]
CAS Number	10342-83-3	[1][3]
Molecular Formula	C ₉ H ₉ BrO	[1][2]
Molecular Weight	213.07 g/mol	[2]
Appearance	White to off-white crystalline powder/solid	[1]
Melting Point	45-47 °C	[2][3]
Boiling Point	138-140 °C at 14 mmHg	[1][2]
Solubility	Slightly soluble in acetonitrile, chloroform, and methanol.	[2]

Safety Precautions and Hazard Information

4'-Bromopropiophenone is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Hazard Classifications: Harmful if swallowed (Acute Toxicity, Oral), causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[4]
- Target Organs: Respiratory system.
- Recommended PPE: N95 dust mask, chemical-resistant gloves, and safety goggles or face shield.
- Storage: Store in a dry, sealed container at room temperature.[2]

Always consult the Safety Data Sheet (SDS) for the specific material being used before commencing any experimental work.

Experimental Protocol: Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar aromatic ketones, an ethanol/water mixed-solvent system is highly recommended for **4'-Bromopropiophenone**.^[5] 95% ethanol is also a viable single-solvent option.^[6]

Materials and Equipment:

- Crude **4'-Bromopropiophenone**
- Ethanol (95% or absolute)
- Deionized Water
- Erlenmeyer flasks (various sizes)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Stemless funnel
- Fluted filter paper (for hot filtration, if needed)
- Büchner funnel and appropriately sized filter paper
- Filter flask
- Vacuum source
- Ice bath
- Spatula and glass stirring rod

Step-by-Step Procedure:

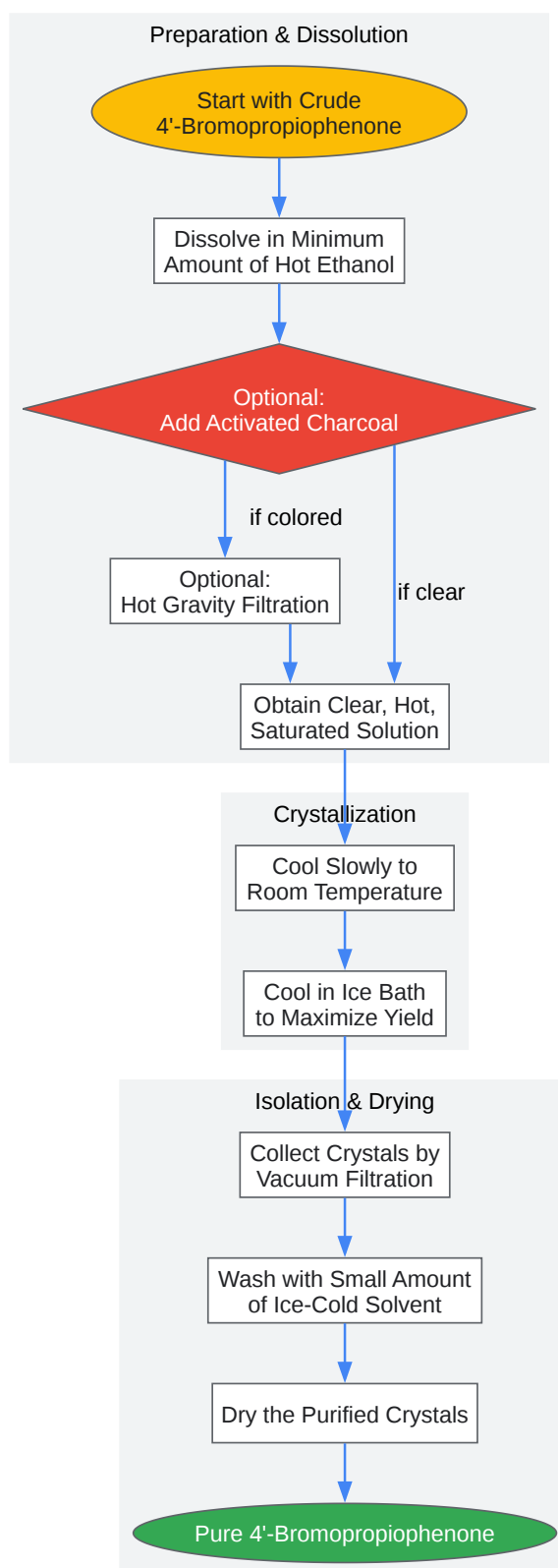
- **Dissolution:** Place the crude **4'-Bromopropiophenone** solid into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid

completely. Heat the mixture gently on a hot plate with constant stirring. Do not overheat or boil for an extended period.

- Decolorization (Optional): If the resulting solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
- Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated clean Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.
- Inducing Crystallization:
 - For a Mixed-Solvent System (Ethanol/Water): To the hot, clear ethanolic solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again.
 - For a Single-Solvent System (Ethanol): Remove the flask from the heat source.
- Cooling and Crystal Growth: Cover the flask with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
- Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. For the mixed-solvent system, use a cold ethanol/water mixture in the same proportion. For the single-solvent system, use ice-cold ethanol. This step removes any soluble impurities adhering to the crystal surfaces.
- Drying: Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

- Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 45-47 °C indicates a high degree of purity.[3] Calculate the percentage yield.

Visualized Workflow: Recrystallization Process



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Caption: Workflow for the purification of **4'-Bromopropiophenone** by recrystallization.

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